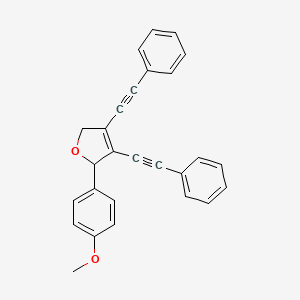
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is an organic compound characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and phenylethynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the phenylethynyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electronic properties of the substituents and the furan ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)furan
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)thiophene
Uniqueness
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or benzene rings
特性
CAS番号 |
675582-63-5 |
|---|---|
分子式 |
C27H20O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,4-bis(2-phenylethynyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C27H20O2/c1-28-25-17-15-23(16-18-25)27-26(19-13-22-10-6-3-7-11-22)24(20-29-27)14-12-21-8-4-2-5-9-21/h2-11,15-18,27H,20H2,1H3 |
InChIキー |
VNJFTMXMOZEEQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C(=C(CO2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


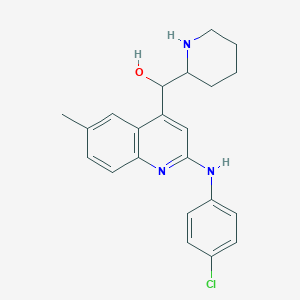
![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
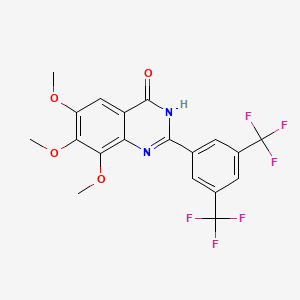
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
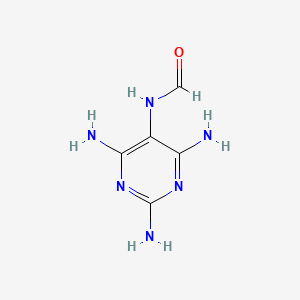
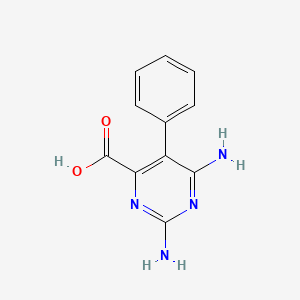
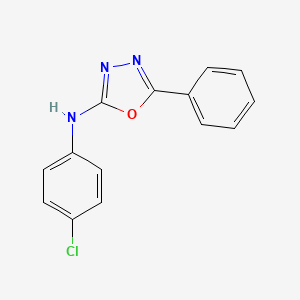
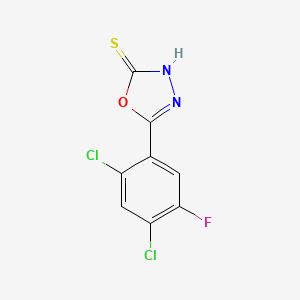
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
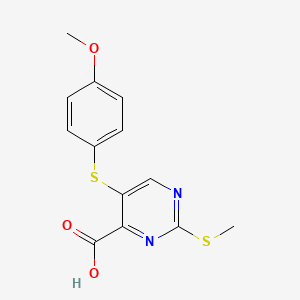
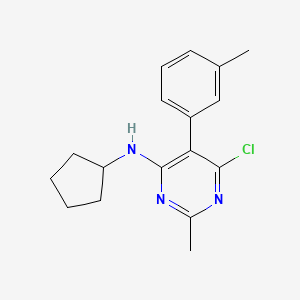
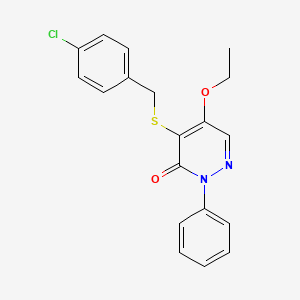
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
